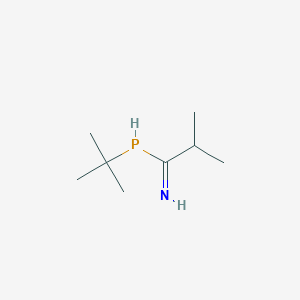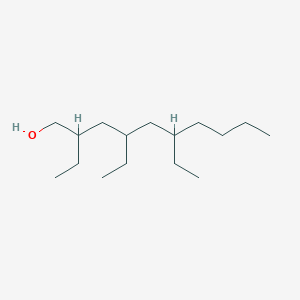![molecular formula C13H17Cl2NO B14381700 1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one CAS No. 88699-20-1](/img/structure/B14381700.png)
1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one is an organic compound characterized by its complex structure, which includes dichloro-substituted phenyl and ethanone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step introduces the ethanone group to the phenyl ring.
Nitration and Reduction: The nitro group is introduced and subsequently reduced to an amino group.
Alkylation: The amino group is alkylated with ethyl and propyl groups under controlled conditions.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanone group to a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethanoic acid.
Reduction: 1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-{3,5-Dichloro-4-hydroxyphenyl}ethan-1-one: Similar structure but with a hydroxy group instead of the amino group.
1-{3,5-Dichloro-4-methylphenyl}ethan-1-one: Contains a methyl group instead of the ethyl(propyl)amino group.
Uniqueness: 1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
88699-20-1 |
|---|---|
Molekularformel |
C13H17Cl2NO |
Molekulargewicht |
274.18 g/mol |
IUPAC-Name |
1-[3,5-dichloro-4-[ethyl(propyl)amino]phenyl]ethanone |
InChI |
InChI=1S/C13H17Cl2NO/c1-4-6-16(5-2)13-11(14)7-10(9(3)17)8-12(13)15/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
NIKZCVYLJQSHDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CC)C1=C(C=C(C=C1Cl)C(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


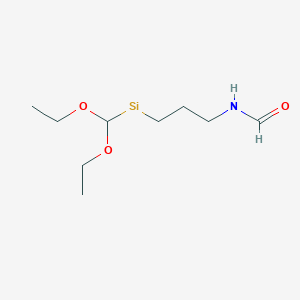
![6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine](/img/structure/B14381632.png)
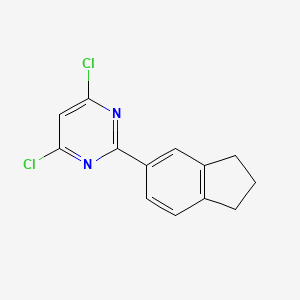
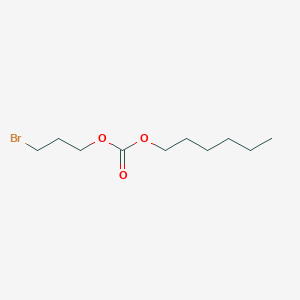
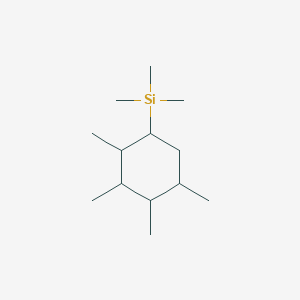

![2,2-Dibromo-1-[2'-(bromoacetyl)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14381649.png)

![1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14381657.png)

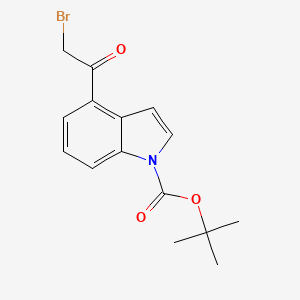
![2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14381680.png)
